molecular formula C5H6N3NaO2 B1463058 sodium 3-(1H-1,2,3-triazol-1-yl)propanoate CAS No. 1181458-20-7

sodium 3-(1H-1,2,3-triazol-1-yl)propanoate

Cat. No. B1463058
M. Wt: 163.11 g/mol
InChI Key: DSDDHLAYOKFQAP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate, commonly referred to as sodium triazolylpropanoate (STP), is a compound used in scientific research as a reagent, catalyst, and as a building block for synthesizing other compounds. It is a colorless, crystalline solid with a molecular weight of 181.2 g/mol and a melting point of 173-175°C. STP is soluble in water and is stable under normal laboratory conditions.

Scientific Research Applications

  • High Explosive Applications : Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate derivatives have been used in the development of insensitive high explosives, such as tetrazolyl triazolotriazine. These compounds are noted for their high density, thermal stability, and insensitivity to impact, friction, and electrical discharge, making them potential replacements for existing high explosives (Snyder et al., 2017).

  • Synthetic Applications : The compound has been synthesized for various purposes, including the creation of novel derivatives of fused heterocyclic ring systems. These include pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo-[l,2-a]pyrimidines, indicating its versatility in organic synthesis (Mostafa & Nada, 2015).

  • Photophysical Properties : Research on amphyphylic triazoanilines synthesized from cardanol and glycerol, which include derivatives of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate, has demonstrated their potential as fluorescent biomarkers. These compounds exhibit low acute toxicity and are suggested for use in biodiesel quality control (Pelizaro et al., 2019).

  • Energetic Ionic Salts Synthesis : This compound has been used in the synthesis of energetic ionic salts, which are important in the field of energetic materials. These salts have moderate decomposition temperatures and low impact sensitivities, making them suitable for applications where stability and safety are crucial (Pang et al., 2018).

  • Catalytic Applications : Sodium azide, a related compound, has been utilized as a catalyst in the synthesis of 4,5-disubstituted 1,2,3-(NH)-triazoles, indicating the potential of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate in catalytic processes (Ponpandian & Muthusubramanian, 2012).

  • Potential Anticonvulsant Activity : Compounds synthesized from sodium 3-(1H-1,2,3-triazol-1-yl)propanoate have shown moderate antibacterial and antifungal activity, as well as excellent anticonvulsant activity in certain derivatives (Rajasekaran et al., 2006).

  • Potential Antioxidant and Immune-modulating Agent : A study on the biochemical parameters of rats treated with a related compound, sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, suggests its potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).

  • One-pot Synthesis Applications : The compound has been used in one-pot synthesis methods for creating various derivatives, demonstrating its efficiency in streamlining chemical synthesis processes (Pokhodylo et al., 2017).

  • Photochromic Properties : Derivatives of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate have shown interesting photochromic properties, which are significant in the development of materials that change color in response to light (Li et al., 2010).

properties

IUPAC Name

sodium;3-(triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Na/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDDHLAYOKFQAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 3-(1H-1,2,3-triazol-1-yl)propanoate

CAS RN

1181458-20-7
Record name sodium 3-(1H-1,2,3-triazol-1-yl)propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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